molecular formula C17H19NO B1629941 [(1S,2S)-1-(benzylamino)-2,3-dihydro-1H-inden-2-yl]methanol CAS No. 683754-91-8

[(1S,2S)-1-(benzylamino)-2,3-dihydro-1H-inden-2-yl]methanol

Cat. No.: B1629941
CAS No.: 683754-91-8
M. Wt: 253.34 g/mol
InChI Key: HCVGWUBTJZNXET-WBVHZDCISA-N
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Description

The compound [(1S,2S)-1-(benzylamino)-2,3-dihydro-1H-inden-2-yl]methanol features a dihydroindenyl core substituted with a benzylamino group at the 1-position and a methanol group at the 2-position. Its stereochemistry (1S,2S) is critical for molecular interactions and crystallographic packing. Structural elucidation of similar compounds (e.g., brominated derivatives) has relied on X-ray crystallography, NMR spectroscopy, and advanced techniques like HMBC for unambiguous configuration assignment .

Properties

IUPAC Name

[(1S,2S)-1-(benzylamino)-2,3-dihydro-1H-inden-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c19-12-15-10-14-8-4-5-9-16(14)17(15)18-11-13-6-2-1-3-7-13/h1-9,15,17-19H,10-12H2/t15-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVGWUBTJZNXET-WBVHZDCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)NCC3=CC=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](C2=CC=CC=C21)NCC3=CC=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80631533
Record name [(1S,2S)-1-(Benzylamino)-2,3-dihydro-1H-inden-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683754-91-8
Record name [(1S,2S)-1-(Benzylamino)-2,3-dihydro-1H-inden-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound [(1S,2S)-1-(benzylamino)-2,3-dihydro-1H-inden-2-yl]methanol is a chiral molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound through various studies, including its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16_{16}H17_{17}N\O
  • Molecular Weight : 253.34 g/mol

This compound features a benzylamino group attached to a dihydroindene core, which is crucial for its biological interactions.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, a study demonstrated that related indene derivatives possess the ability to scavenge free radicals effectively. The antioxidant activity was evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power), showing promising results in protecting cellular components from oxidative stress .

Antibacterial Activity

The antibacterial potential of this compound was assessed against various pathogenic strains. In vitro studies revealed that the compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined using the macro broth dilution method, indicating effective inhibition of bacterial growth .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have shown that it may inhibit tumor cell proliferation. Structure-activity relationship (SAR) studies suggest that modifications to the benzylamino group can enhance cytotoxicity against cancer cell lines. The compound's mechanism of action is believed to involve the induction of apoptosis in cancer cells .

Case Studies and Research Findings

StudyCompound TestedBiological ActivityKey Findings
1This compoundAntioxidantSignificant free radical scavenging activity (IC50 values comparable to standard antioxidants) .
2Related indene derivativesAntibacterialModerate activity against Gram-positive bacteria; MIC values range from 0.22 to 0.44 mg/ml .
3Benzylamino derivativesAnticancerInduction of apoptosis in cancer cell lines; enhanced cytotoxicity with structural modifications .

The biological activities of this compound are attributed to several mechanisms:

  • Antioxidant Mechanism : The presence of hydroxymethyl groups may facilitate electron donation, neutralizing free radicals.
  • Antibacterial Mechanism : The compound's ability to disrupt bacterial cell membranes and inhibit essential enzymes contributes to its antibacterial effects.
  • Anticancer Mechanism : Induction of apoptotic pathways and interference with cell cycle progression are likely involved in its anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical and Functional Group Variations

Compound A : (1S,2S)-1-(Benzylamino)indan-2-ol ()
  • Structure: Lacks the methanol group but shares the (1S,2S)-configured dihydroindenyl backbone with a benzylamino substituent.
  • Synthesis: Prepared via benzylation of (S,S)-1-amino-2-indanol using benzyl bromide in DMF/LiOH, followed by column chromatography.
Compound B : (2S,3S)-3-(Benzyloxy)-2-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)-1-pyrrolidinol ()
  • Structure: Contains a benzyloxy group and pyrrolidinol instead of benzylamino and methanol. Stereochemistry (2S,3S) alters spatial orientation.
  • Implications: The pyrrolidinol moiety introduces additional hydrogen-bonding sites, which may enhance binding affinity in biological systems.
Compound C : 2-Chloro-N-[(1R,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide (, CID54952)
  • Structure: Dihydroindenyl group with a chloro-thienopyrrole carboxamide substituent.

Physicochemical and Pharmacological Properties

Property Target Compound Compound A Compound C
Molecular Weight ~285 g/mol ~267 g/mol ~437 g/mol
Polar Groups Methanol, benzylamino Benzylamino Carboxamide, chloro
Solubility Moderate (polar groups) Low (non-polar) Low (bulky substituents)
Bioactivity Not reported Not reported IC50 = 540 nM

Crystallographic and Analytical Insights

  • The target compound’s methanol group likely participates in hydrogen bonding, influencing crystal packing—similar to hydroxylated analogs studied via XRPD .
  • Brominated derivatives (e.g., ) demonstrate the utility of heavy atoms in resolving absolute configurations, a strategy applicable to methanol-containing variants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1S,2S)-1-(benzylamino)-2,3-dihydro-1H-inden-2-yl]methanol
Reactant of Route 2
Reactant of Route 2
[(1S,2S)-1-(benzylamino)-2,3-dihydro-1H-inden-2-yl]methanol

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